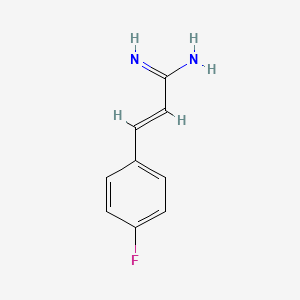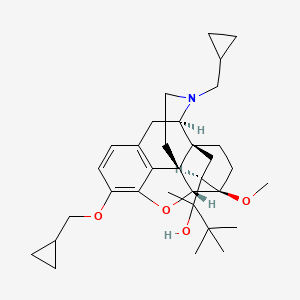
2,2-Dimethyl-3H-1-benzofuran-7-yl N-(dibutylamino)sulfanyldisulfanyl-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbofuran N,N-Dibutyl-3λ1-trisulfan-1-amine is a chemical compound that belongs to the class of carbamate pesticides. It is known for its insecticidal and nematicidal properties, making it widely used in agriculture to control pests in various crops. This compound is characterized by its high toxicity to mammals, birds, and aquatic organisms, and it has been banned or restricted in many countries due to its environmental and health risks .
準備方法
The synthesis of Carbofuran N,N-Dibutyl-3λ1-trisulfan-1-amine involves several steps. One common method includes the reaction of carbofuran with dibutylamine and sulfur. The reaction conditions typically involve the use of solvents such as methylene chloride or acetonitrile and may require catalysts to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反応の分析
Carbofuran N,N-Dibutyl-3λ1-trisulfan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted carbamates or amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
Carbofuran N,N-Dibutyl-3λ1-trisulfan-1-amine has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of carbamate pesticides and their degradation products.
Biology: Researchers use this compound to investigate its effects on various biological systems, including its toxicity to different organisms.
Medicine: Studies have explored its potential as a lead compound for developing new pharmaceuticals with insecticidal or nematicidal properties.
Industry: It is used in the development of new pesticides and in the study of pesticide resistance in pests
作用機序
The mechanism of action of Carbofuran N,N-Dibutyl-3λ1-trisulfan-1-amine involves the inhibition of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system. By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to paralysis and death in pests. The molecular targets include acetylcholinesterase and other related enzymes in the nervous system .
類似化合物との比較
Carbofuran N,N-Dibutyl-3λ1-trisulfan-1-amine can be compared with other similar compounds such as:
Carbofuran: A widely used carbamate pesticide with similar insecticidal properties but different chemical structure.
Carbofuran N,N-Dibutyl-2λ1-disulfan-1-amine: Another related compound with a similar structure but different sulfur content.
Aldicarb: A carbamate pesticide with a different chemical structure but similar mode of action.
The uniqueness of Carbofuran N,N-Dibutyl-3λ1-trisulfan-1-amine lies in its specific chemical structure, which imparts distinct reactivity and toxicity profiles compared to other carbamate pesticides .
特性
CAS番号 |
78081-78-4 |
|---|---|
分子式 |
C20H32N2O3S3 |
分子量 |
444.7 g/mol |
IUPAC名 |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[(dibutylamino)trisulfanyl]-N-methylcarbamate |
InChI |
InChI=1S/C20H32N2O3S3/c1-6-8-13-22(14-9-7-2)27-28-26-21(5)19(23)24-17-12-10-11-16-15-20(3,4)25-18(16)17/h10-12H,6-9,13-15H2,1-5H3 |
InChIキー |
HOKIEQYLLHHOJM-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)SSSN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


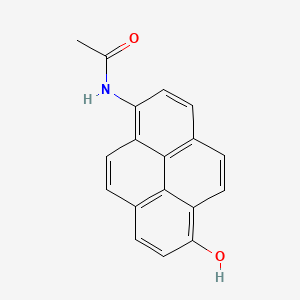
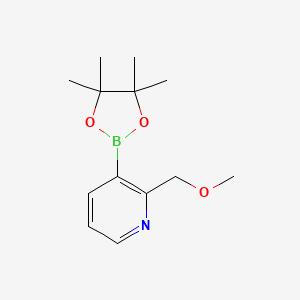
![Bis[[4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[(2R,3R,4R,5S,6R)-6-acetyloxy-3,4-dihydroxy-5-[(E)-3-phenylprop-2-enoyl]oxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate](/img/structure/B13409040.png)
![2-(Difluoromethyl)-2-methyl-1-oxaspiro[2.2]pentane](/img/structure/B13409042.png)

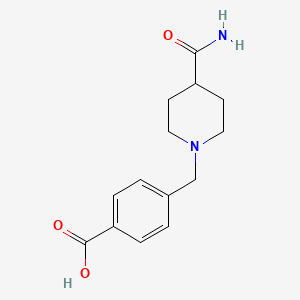


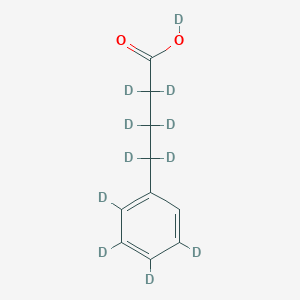
![N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide (Desmethyltiapride)](/img/structure/B13409069.png)

![2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid](/img/structure/B13409088.png)
